An In-depth Technical Guide to Glycidyl Eicosapentaenoate-d5
An In-depth Technical Guide to Glycidyl Eicosapentaenoate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl (B131873) Eicosapentaenoate-d5 is a deuterated derivative of the glycidyl ester of eicosapentaenoic acid (EPA), a vital omega-3 fatty acid. Its isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of glycidyl esters in various matrices. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis route, a general analytical workflow, and the potential biological significance of Glycidyl Eicosapentaenoate-d5, drawing upon data from the parent compound and related molecules where specific data is unavailable.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Glycidyl Eicosapentaenoate-d5 and Related Compounds
| Property | Value (Glycidyl Eicosapentaenoate-d5) | Notes |
| CAS Number | 1795143-63-3[1] | |
| Molecular Formula | C₂₃H₂₉D₅O₃[1][2] | |
| Molecular Weight | 363.55 g/mol [2] | |
| Appearance | Clear Colourless Oil[3] | |
| Purity | Typically >95% | Varies by supplier. |
| Solubility | Soluble in organic solvents such as ethanol, methanol, acetonitrile (B52724), and dichloromethane (B109758). | Inferred from similar lipids. |
| Boiling Point | Not determined. | Expected to be high, likely decomposes under atmospheric distillation. |
| Melting Point | Not determined. | Expected to be a liquid at room temperature. |
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C for neat compound. | To minimize thermal degradation and hydrolysis of the ester and epoxide groups. |
| Handling | Handle under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the polyunsaturated fatty acid chain. |
| Light Exposure | Store in the dark. | To prevent photo-oxidation. |
| Solutions | Prepare fresh or store at -80°C for short periods. | To ensure stability and prevent degradation in solvent. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of Glycidyl Eicosapentaenoate-d5 is not publicly disclosed by commercial suppliers. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of glycidyl esters. The most probable method involves the esterification of eicosapentaenoic acid with a deuterated glycidol (B123203) derivative.
Plausible Synthesis Protocol
This protocol is a generalized procedure and may require optimization.
Objective: To synthesize Glycidyl Eicosapentaenoate-d5 via the esterification of eicosapentaenoic acid with glycidol-d5.
Materials:
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Eicosapentaenoic acid (EPA)
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Glycidol-d5
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Dicyclohexylcarbodiimide (DCC) - coupling agent
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4-Dimethylaminopyridine (DMAP) - catalyst
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Anhydrous dichloromethane (DCM) - solvent
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and Ethyl Acetate (B1210297) - chromatography eluents
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve eicosapentaenoic acid in anhydrous dichloromethane.
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Addition of Reagents: To the stirred solution, add glycidol-d5, followed by DMAP and DCC at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure Glycidyl Eicosapentaenoate-d5.
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Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Methodology
Glycidyl Eicosapentaenoate-d5 is primarily used as an internal standard for the quantification of glycidyl esters in complex matrices, such as food products and biological samples, using isotope dilution mass spectrometry. The following outlines a general workflow for such an analysis.
Experimental Workflow for Quantification of Glycidyl Esters
Caption: General workflow for the analysis of glycidyl esters using an internal standard.
HPLC-MS/MS Method Parameters (General)
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HPLC Column: C18 reversed-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Ionization: Electrospray Ionization (ESI) in positive mode.
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MS/MS Transitions:
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Analyte (Glycidyl Eicosapentaenoate): Monitor the precursor ion [M+H]⁺ and a characteristic product ion.
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Internal Standard (Glycidyl Eicosapentaenoate-d5): Monitor the precursor ion [M+H]⁺ (m/z + 5) and a corresponding characteristic product ion.
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Biological Significance and Signaling Pathways
The direct biological activity of Glycidyl Eicosapentaenoate-d5 has not been extensively studied. Its primary relevance stems from its structural relationship to eicosapentaenoic acid (EPA) and the toxicological profile of glycidol.
Hydrolysis to EPA and Glycidol
In vivo, it is anticipated that the ester bond of Glycidyl Eicosapentaenoate-d5 would be hydrolyzed by lipases to yield EPA and glycidol-d5.
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Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with well-documented anti-inflammatory properties. EPA is a precursor to a variety of bioactive lipid mediators, including resolvins of the E-series, which play a crucial role in the resolution of inflammation.
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Glycidol: The non-deuterated form is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is attributed to its ability to alkylate DNA and proteins.
Metabolic Pathway of Eicosapentaenoic Acid (EPA)
The metabolic fate of the released EPA is of significant biological interest. EPA can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a range of signaling molecules.
